

A Technical Guide to Neoandrographolide: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neoandrographolide

Cat. No.: B1678159

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Introduction

Neoandrographolide, a principal diterpene lactone isolated from the medicinal plant *Andrographis paniculata*, is a compound of significant interest in pharmaceutical research.^[1] Known for its broad range of therapeutic activities, including anti-inflammatory, antiviral, and anti-cancer effects, a thorough understanding of its physical, chemical, and biological properties is crucial for its development as a therapeutic agent.^{[2][3]} This technical guide provides an in-depth overview of **neoandrographolide**, presenting its core properties in a structured format, detailing experimental protocols for its analysis, and visualizing key biological pathways and experimental workflows.

Physical and Chemical Properties

Neoandrographolide is a white crystalline powder.^[4] Its fundamental properties are summarized in the tables below, providing a comprehensive quantitative overview.

Table 1: General and Physical Properties of Neoandrographolide

Property	Value	Reference(s)
CAS Number	27215-14-1	[4] [5]
Molecular Formula	C ₂₆ H ₄₀ O ₈	[4] [6]
Molecular Weight	480.59 g/mol	[4] [5]
Appearance	White crystalline powder, colorless column crystal	[4] [5]
Melting Point	167–168 °C	[4] [5]
Boiling Point	668.1 °C at 760 mmHg	[4]
Specific Optical Rotation	-48° (pyridine); -45° (c=1, absolute ethanol)	[5]
Stability	Stable for ≥ 4 years when stored at -20°C	[7]

Table 2: Solubility of Neoandrographolide

Solvent	Solubility	Reference(s)
Methanol	Soluble	[5]
Ethanol	Soluble	[5]
Acetone	Soluble	[5]
Pyridine	Soluble	[5]
Dimethylformamide (DMF)	30 mg/mL	[7]
Dimethyl sulfoxide (DMSO)	30 mg/mL, 96 mg/mL	[2] [7]
Chloroform	Slightly soluble	[5]
Water	Slightly soluble	[5]
Ether	Insoluble	[5]
Petroleum Ether	Insoluble	[5]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[7]

Table 3: Spectroscopic Data for Neoandrographolide

Spectroscopic Technique	Key Data	Reference(s)
UV-Visible Spectroscopy	No significant absorption in the UV-visible region.	[8]
Fourier-Transform Infrared (FTIR) Spectroscopy	Stretching for –OH (3427.58 cm ⁻¹), sp ³ -CH, lactone, and α,β -unsaturated ester.	[8]
¹ H and ¹³ C Nuclear Magnetic Resonance (NMR)	Data confirms a 26-carbon structure.	[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)	Precursor Ion [M+NH ₄] ⁺ at m/z 498.3041.	[6]

Experimental Protocols

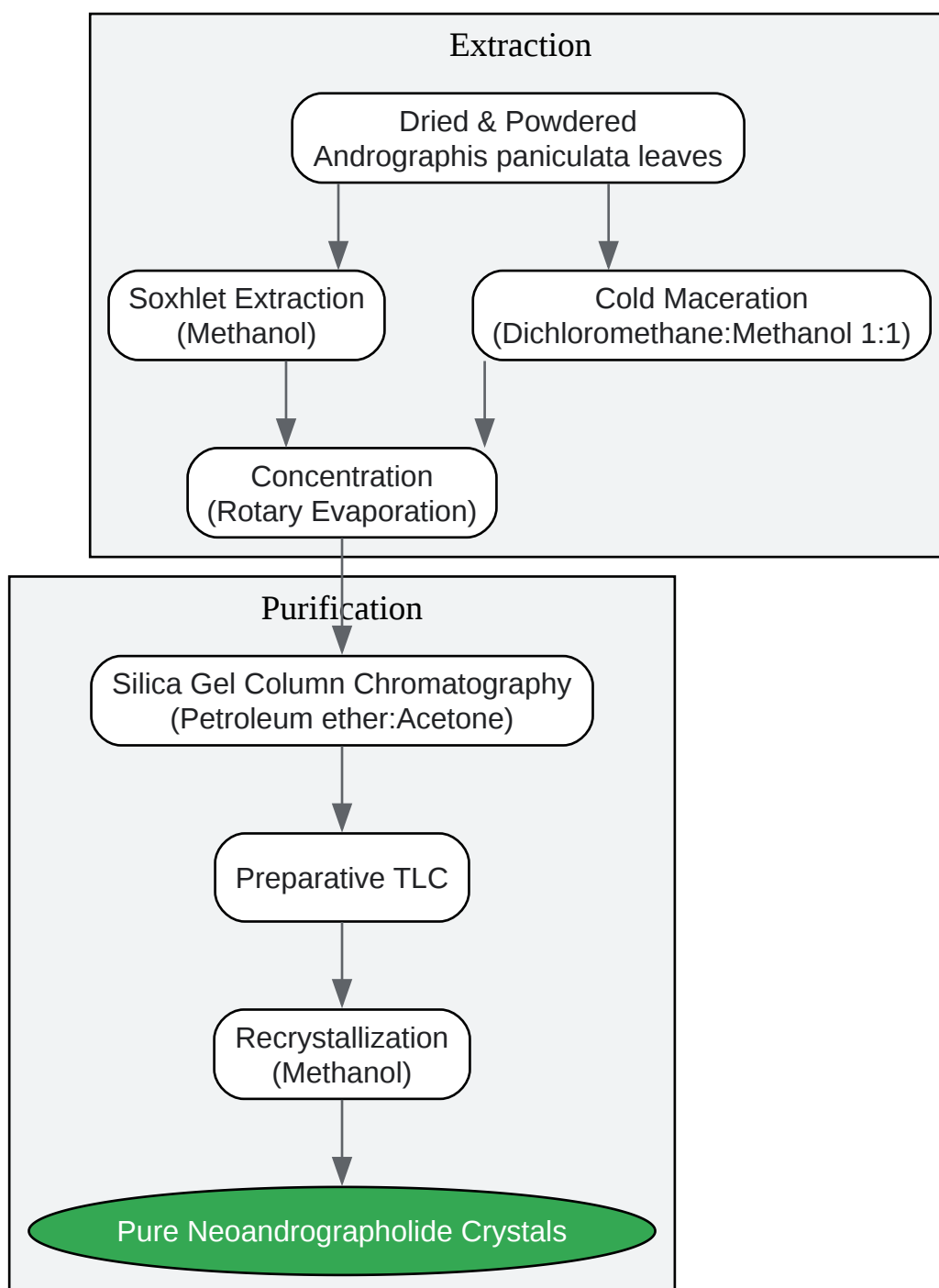
Detailed methodologies are essential for the replication and advancement of research. This section outlines key experimental protocols for the isolation, characterization, and quantification of **neoandrographolide**.

Extraction and Isolation of Neoandrographolide from *Andrographis paniculata*

This protocol describes a general procedure for the extraction and isolation of **neoandrographolide**.^[9]^[10]

- Preparation of Plant Material: Air-dry the leaves of *Andrographis paniculata* in the shade and then grind them into a coarse powder.
- Extraction:
 - Soxhlet Extraction: Extract the powdered plant material with methanol for approximately 12 hours.^[11]
 - Cold Maceration: Alternatively, macerate the plant powder in a 1:1 mixture of dichloromethane and methanol.^[9]

- Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.
- Purification by Column Chromatography:
 - Pack a silica gel column.
 - Apply the crude extract to the top of the column.
 - Elute the column with a suitable solvent system, such as petroleum ether/acetone (7:3), to separate the different components.[\[3\]](#)
- Further Purification by Thin-Layer Chromatography (TLC):
 - Perform preparative TLC on the fractions containing **neoandrographolide**.
 - A characteristic yellow band corresponding to **neoandrographolide** can be observed with an R_f value of approximately 0.88 in pure ethanol.[\[8\]](#)
- Recrystallization: Recrystallize the isolated **neoandrographolide** from a suitable solvent like methanol to obtain pure crystals.



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Figure 1. Experimental workflow for the extraction and purification of **neoandrographolide**.

Characterization of Neoandrographolide

The following techniques are used to confirm the identity and purity of the isolated **neoandrographolide**.^[8]

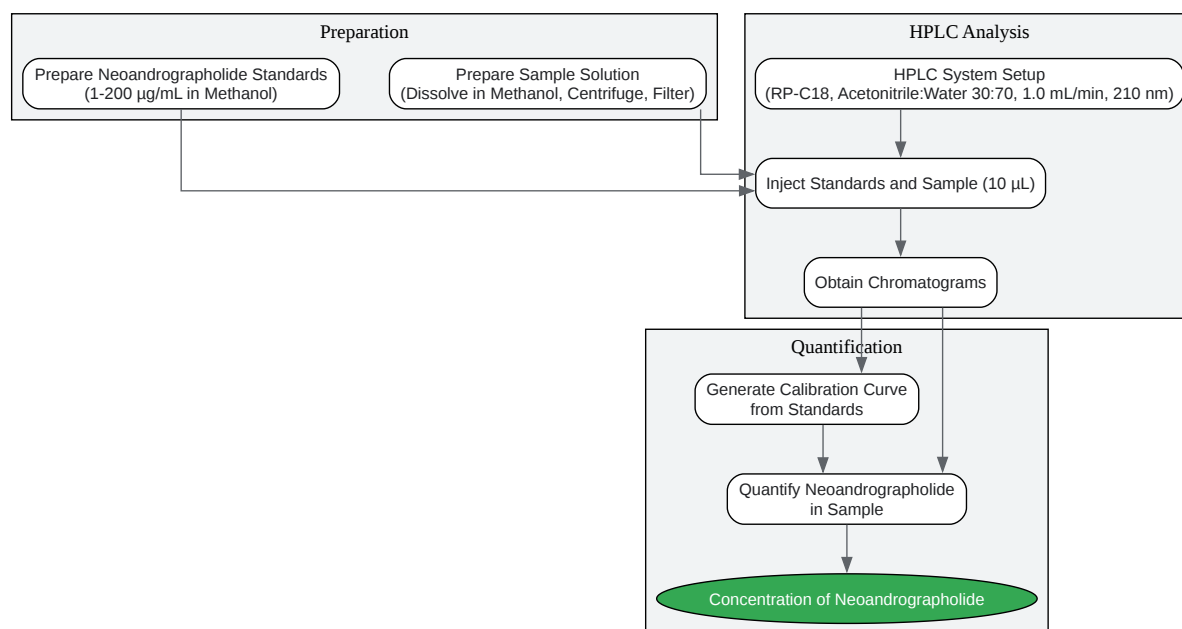
- **Melting Point Determination:** Use a melting point apparatus to determine the temperature at which the crystalline solid transitions to a liquid.
- **UV-Visible Spectroscopy:** Dissolve the isolated compound in ethanol (1 mg/mL) and scan for maximum absorption in the UV-visible region (190-1000 nm).
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** Prepare a KBr disc containing approximately 5% of the sample and obtain the IR transmission spectrum from 400 to 4000 cm^{-1} .
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Dissolve the sample in a suitable deuterated solvent and acquire ^1H and ^{13}C NMR spectra to elucidate the chemical structure.
- **Mass Spectrometry (MS):** Analyze the sample using techniques like LC-MS to determine the molecular weight and fragmentation pattern.

Quantification of Neoandrographolide by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated RP-HPLC method for the quantification of **neoandrographolide**.^[5]

- **Chromatographic System:**
 - HPLC System: Shimadzu L20AD or equivalent.
 - Column: Phenomenex-Luna RP-C18 column.
 - Mobile Phase: Acetonitrile and water in a ratio of 30:70 (v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 210 nm.
 - Injection Volume: 10 μL .

- **Standard Preparation:** Prepare a stock solution of **neoandrographolide** standard in methanol and create a series of dilutions to generate a calibration curve (e.g., 1-200 µg/mL).
- **Sample Preparation:** Dissolve the *A. paniculata* extract or isolated compound in methanol, centrifuge, and filter through a 0.2 µm membrane before injection.
- **Analysis:** Inject the standard solutions and the sample solution into the HPLC system. The retention time for **neoandrographolide** is approximately 26.7 ± 0.5 minutes under these conditions.
- **Quantification:** Determine the concentration of **neoandrographolide** in the sample by comparing its peak area to the calibration curve generated from the standard solutions.



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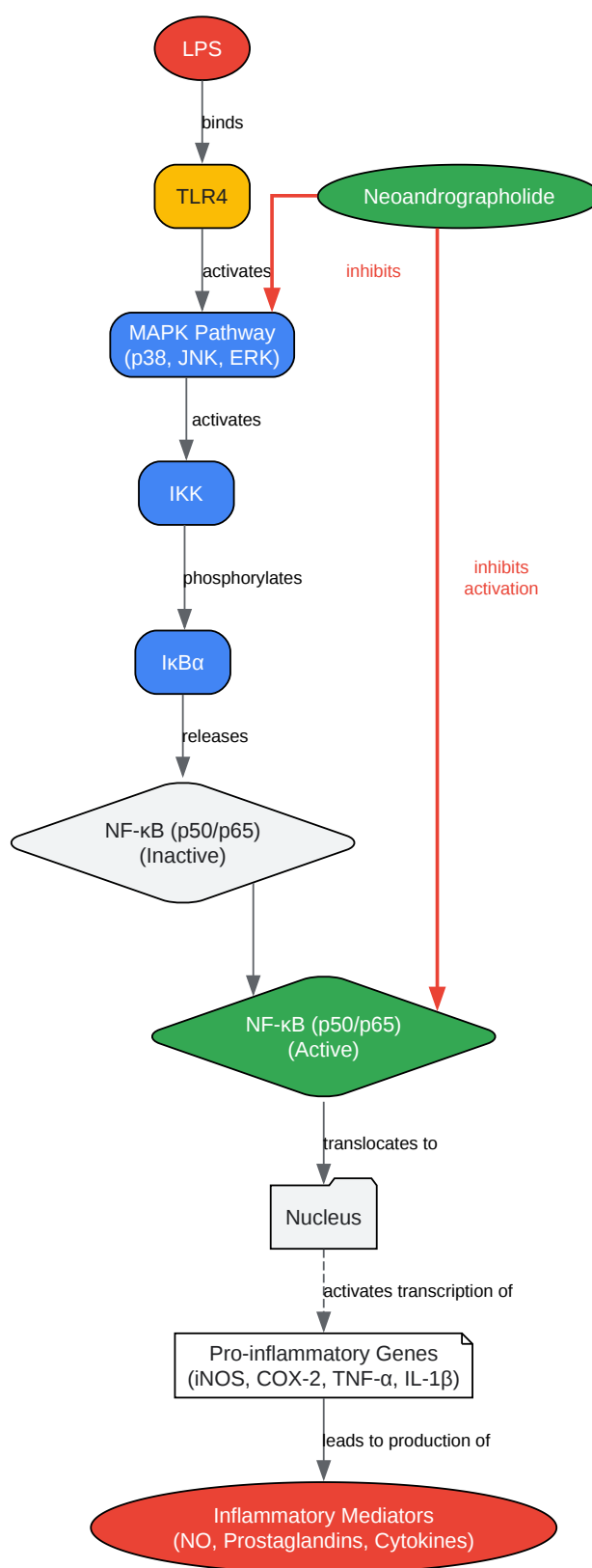
Figure 2. Workflow for the quantification of **neoandrographolide** using HPLC.

Biological Activity and Signaling Pathways

Neoandrographolide exhibits significant anti-inflammatory properties by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9][12]

Inhibition of the MAPK/NF- κ B Signaling Pathway

In response to inflammatory stimuli such as lipopolysaccharide (LPS), a cascade of intracellular signaling events is initiated. **Neoandrographolide** has been shown to interfere with this cascade. Specifically, it can inhibit the phosphorylation of p38 MAPK, but its effects on JNK and ERK1/2 can vary depending on the cell type and stimulus.^{[9][12]} The inhibition of the MAPK pathway, particularly p38, can lead to the downstream suppression of NF- κ B activation. By preventing the activation of NF- κ B, **neoandrographolide** inhibits the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).^[9] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.



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Figure 3. Inhibition of the MAPK/NF-κB signaling pathway by **neoandrographolide**.

Conclusion

Neoandrographolide is a promising natural compound with well-defined physical and chemical properties and significant anti-inflammatory activity. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into its mechanisms of action and optimization of its therapeutic potential are warranted to harness its full benefits in a clinical setting.

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- To cite this document: BenchChem. [A Technical Guide to Neoandrographolide: Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678159#neoandrographolide-physical-and-chemical-properties]

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